Phosphorothioic triamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13455-05-5 |
|---|---|
Molecular Formula |
H6N3PS |
Molecular Weight |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
InChI Key |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
Canonical SMILES |
NP(=S)(N)N |
Other CAS No. |
13455-05-5 |
Synonyms |
Thiophosphoryl triamide |
Origin of Product |
United States |
Synthesis Methodologies and Chemical Transformations
General Synthetic Routes for Phosphorothioic Triamides
The primary synthetic pathways to phosphorothioic triamides are centered around the reactivity of thiophosphoryl chloride. These routes are characterized by sequential or one-pot processes that leverage nucleophilic substitution reactions.
The foundational method for synthesizing phosphorothioic triamides involves the nucleophilic substitution reaction between thiophosphoryl chloride (PSCl₃) and primary or secondary amines. nih.govsapub.org This reaction proceeds in a stepwise manner, where the chlorine atoms on the thiophosphoryl center are sequentially replaced by amino groups. sapub.org The general two-step procedure first involves the reaction of thiophosphoryl chloride with a hydrocarbylamine to form an intermediate, N-(hydrocarbyl)amidothiophosphoryl dichloride. researchgate.net This intermediate is then further reacted with ammonia (B1221849) or another amine to yield the final triamide product. researchgate.net
The mechanism of this substitution can vary, with some reactions proceeding through a concerted, single transition state, while others follow a stepwise mechanism involving a pentacoordinate intermediate. sapub.org For instance, reactions between thiophosphonyl chlorides and secondary amines have been reported to proceed via a stepwise mechanism that forms thiophosphene intermediates. sapub.orgrsc.org The initial reaction of thiophosphoryl chloride with an amine, such as n-propylamine, produces an N-substituted dichlorothiophosphoryl amide intermediate, which is then subjected to ammonolysis to complete the synthesis. jmnbpt.comgoogle.com
To improve efficiency and simplify the production process, one-pot synthesis methods have been developed. jmnbpt.com These approaches avoid the isolation of the intermediate N-alkyl dichlorothiophosphoryl amide, proceeding directly to the ammonolysis step in the same reaction vessel. google.compatsnap.com For example, after the initial reaction between thiophosphoryl chloride and an n-alkylamine, ammonia gas is introduced directly into the organic phase containing the intermediate. google.compatsnap.com This method streamlines the process, reduces handling of intermediates, and can be more suitable for industrial-scale production. google.com
Optimization strategies focus on improving yield, purity, and process safety. A key optimization involves the choice of an acid-binding agent. While tertiary amines like triethylamine (B128534) are effective, their recovery can be complex. jmnbpt.compatsnap.com The use of solid inorganic bases, such as potassium carbonate, has been identified as a significant improvement. jmnbpt.com This simplifies the work-up, as the resulting inorganic salt (e.g., potassium chloride) can be easily removed, and in some applications, even utilized in fertilizer production, thereby reducing costs and waste. jmnbpt.com Continuous reaction methods using micro-reactors have also been developed to enhance mass and heat transfer, simplify the operating steps, and improve the reaction yield. scispace.com
Precise control over reaction parameters is essential for the successful synthesis of phosphorothioic triamides. The high reactivity of thiophosphoryl chloride necessitates specific conditions to prevent unwanted side reactions, such as hydrolysis.
Anhydrous Environments : The reaction is typically conducted under anhydrous or dehydrated conditions to prevent the hydrolysis of thiophosphoryl chloride, which would lead to the formation of undesired byproducts. google.com
Temperature Regulation : Strict temperature control is crucial. The initial reaction of thiophosphoryl chloride with amines is highly exothermic and is generally carried out at low temperatures, typically between -10°C and 0°C, to manage the reaction rate and prevent the formation of side products. google.comgoogle.com Specific procedures may call for temperatures as low as -45°C during the ammoniation step. chemicalbook.com
Solvent Systems : A variety of organic solvents can be used as the reaction medium. Common choices include chlorinated hydrocarbons like methylene (B1212753) dichloride and ethylene (B1197577) dichloride, as well as toluene (B28343) and ethyl acetate. google.comgoogle.com The solvent is chosen based on its ability to dissolve the reactants and its inertness under the reaction conditions. The quantity of solvent used is typically 2 to 10 times the mass of the thiophosphoryl chloride. google.com
Molar Ratios : The stoichiometry of the reactants is a key parameter influencing the product distribution and yield. In a typical two-step, one-pot synthesis of N-(n-butyl) thiophosphoric triamide, the preferred molar ratio of thiophosphoryl chloride to n-butylamine, an inorganic alkali, and ammonia is approximately 1 : 1.05-1.1 : 1.0-1.1 : 4.2-4.4. google.com In other described methods, about two equivalents of the primary amine are used relative to one equivalent of thiophosphoryl chloride in the first step, where one equivalent acts as the nucleophile and the second as an acid scavenger. google.com The subsequent ammonolysis step requires at least four equivalents of ammonia to ensure complete conversion and to neutralize the hydrogen chloride generated. google.com
Acid Binding Agents : The nucleophilic substitution reaction generates hydrogen chloride (HCl), which must be neutralized to allow the reaction to proceed to completion. google.com Various bases are employed as acid scavengers or binding agents. These include inorganic alkalis like sodium hydroxide (B78521) solution, solid bases such as potassium carbonate, or tertiary amines like triethylamine. jmnbpt.comgoogle.comgoogle.com Using an inorganic base can simplify product purification by avoiding the difficult separation of the product from triethylamine hydrochloride. google.com Alternatively, using an excess of the reacting amine can also serve this purpose, where the excess amine forms an ammonium (B1175870) salt that often precipitates from the organic solvent and can be removed by filtration. google.com
| Parameter | Typical Value/Condition | Source |
| Temperature | -10°C to 0°C | google.comgoogle.com |
| Solvents | Methylene Dichloride, Toluene, Ethyl Acetate | google.comgoogle.com |
| Molar Ratio (PSCl₃:Amine:Base:NH₃) | ~1 : 1.1 : 1.1 : 4.3 | google.com |
| Acid Binding Agents | NaOH, K₂CO₃, Triethylamine | jmnbpt.comgoogle.comgoogle.com |
Post-Synthetic Processing and Purification Techniques
Following the synthesis, a series of processing and purification steps are required to isolate the phosphorothioic triamide product in high purity. These techniques are focused on separating the desired compound from byproducts, unreacted starting materials, and the solvent.
Recrystallization is a primary method for purifying the crude this compound product. After the reaction is complete, the solvent is often partially or mostly removed, typically through distillation under reduced pressure, to concentrate the product. google.compatsnap.com The concentrated residue is then cooled, often to temperatures between 0°C and -5°C, to induce crystallization. patsnap.com
The choice of solvent for recrystallization is critical for achieving high purity. In some cases, the product is recrystallized from a single solvent, such as n-hexane. chemicalbook.com In other procedures, a mixed solvent system, like dichloromethane (B109758) and petroleum ether, is used to optimize solubility and crystal formation. patsnap.com The solvent recovery step is not only important for purification but also for the economic and environmental viability of the process, allowing for the recycling of the solvent. google.com
Filtration is employed at multiple stages of the work-up process. An initial filtration step is often necessary to remove solid byproducts, such as ammonium chloride, which is formed during the ammonolysis step when an acid binding agent is used. google.com After the product has been crystallized, a second filtration is performed to isolate the purified solid crystals from the mother liquor. google.comchemicalbook.com The isolated product is then typically washed with a small amount of cold solvent to remove any remaining impurities. chemicalbook.com
The final step is the drying of the purified crystals to remove any residual solvent. google.com This yields the final product, for example, N-(n-butyl) thiophosphoric triamide, as a dry, white crystalline solid. google.compatsnap.com The purity and melting point of the final product are then verified to ensure the success of the synthesis and purification process. google.com
| Process Step | Description | Example | Source |
| Solvent Removal | Distillation under reduced pressure to concentrate the product. | Recovery of ~75% of dichloromethane. | patsnap.com |
| Crystallization | Cooling of the concentrated residue to induce crystal formation. | Cooling to -5 to 0°C to obtain white crystals. | patsnap.com |
| Recrystallization Solvent | Use of a single or mixed solvent system for purification. | n-hexane or a mixture of dichloromethane:petroleum ether. | patsnap.comchemicalbook.com |
| Byproduct Removal | Filtration to remove insoluble salts like ammonium chloride. | Filtering the reaction mixture after ammonolysis. | google.com |
| Product Isolation | Filtration of the crystallized product from the mother liquor. | Filtering the cooled residue after crystallization. | google.com |
| Drying | Removal of residual solvent from the final product. | Drying the filtered white crystals. | google.com |
Derivatization and Analogue Synthesis
The core structure of this compound, SP(NH₂)₃, serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues. nih.gov These chemical transformations are primarily centered on the substitution of the amide (–NH₂) groups, leading to compounds with modified properties and potential applications in various chemical fields. The derivatization strategies allow for the introduction of diverse functional groups, enabling fine-tuning of the molecule's steric and electronic characteristics.
The synthesis of N-substituted phosphorothioic triamides is a well-established area of research, primarily involving the reaction of thiophosphoryl chloride (PSCl₃) with primary amines followed by ammonolysis. This multi-step process allows for the controlled introduction of alkyl or other organic moieties onto the nitrogen atoms of the this compound backbone.
A general synthetic route begins with the reaction of thiophosphoryl chloride with an alkyl primary amine in the presence of an organic solvent and an acid-binding agent. google.com This initial step yields an N-alkylthiophosphoryl dichloride intermediate. The subsequent and crucial step involves the reaction of this intermediate with ammonia, typically liquid or gaseous, to replace the remaining chlorine atoms with amino groups, thereby forming the final N-alkyl substituted this compound. google.comscispace.comgoogle.com
The reaction conditions, such as temperature and solvent, are critical for achieving high purity and yield. For instance, the initial reaction between thiophosphoryl chloride and the amine is often conducted at low temperatures, ranging from -50°C to 30°C, to control the reactivity and minimize side reactions. google.comgoogle.com The subsequent ammoniation step is also frequently carried out at low temperatures, such as -45°C, before being raised to complete the reaction. google.comchemicalbook.com Various organic solvents can be employed, including dichloromethane, toluene, and ethyl acetate. google.comgoogle.com
Research has demonstrated the successful synthesis of several N-substituted analogues using this methodology. The choice of the primary amine dictates the nature of the substituent on the final product. For example, reactions using n-butylamine, isobutylamine, and benzylamine (B48309) lead to the formation of N-(n-butyl)thiophosphoric triamide, N-isobutylthiophosphoryl triamide, and N-benzyl thiophosphoryl triamide, respectively. google.compatsnap.com The yields for these syntheses are generally high, often exceeding 90%, with product purities also reaching high levels, typically above 97%. google.comchemicalbook.com
| N-Substituent | Key Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| n-Butyl | Thiophosphoryl chloride, n-Butylamine, Ammonia | Step 1: -5 to 0°C in dichloromethane. Step 2: Ammonolysis at -5 to 0°C. | 95.1 | 98.7 | chemicalbook.com |
| n-Propyl | Thiophosphoryl chloride, n-Propylamine, Ammonia | Details specified in patent literature for alkyl amines. | Not specified | Not specified | google.comnih.gov |
| Isobutyl | Thiophosphoryl chloride, Isobutylamine, Ammonia | Ammonolysis at -45°C, then raised to 30°C. | 94.8 | 98.2 | google.com |
| Benzyl | Thiophosphoryl chloride, Benzylamine, Ammonia | Ammonolysis at -45°C, then raised to 30°C. | 93.2 | 97.7 | google.com |
Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. uci.edu Ligands are Lewis bases, possessing at least one lone pair of electrons that can be donated to the metal center, which acts as a Lewis acid, to form a coordinate covalent bond. uci.eduyoutube.com The versatility of this compound and its N-substituted derivatives, with multiple nitrogen atoms and a sulfur atom all bearing lone pairs of electrons, makes them intriguing candidates for exploration as ligands in coordination chemistry.
The binding capability of a ligand is defined by its denticity, which refers to the number of donor atoms it uses to bond to the central metal. libretexts.org this compound itself has four potential donor sites: the sulfur atom and the three nitrogen atoms. This suggests it could function as a monodentate ligand, binding through a single donor atom, or potentially as a polydentate (or chelating) ligand, binding through multiple sites simultaneously. youtube.comlibretexts.org The N-substituted analogues also retain these potential donor atoms, allowing for a broad scope of coordination possibilities.
The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the steric bulk of the N-substituents, and the reaction conditions. For example, the "hard and soft acids and bases" (HSAB) theory would predict that the softer sulfur atom might preferentially coordinate to softer metal ions (e.g., Ag⁺, Pt²⁺), while the harder nitrogen atoms would favor coordination with harder metal ions (e.g., Cr³⁺, Fe³⁺).
While the synthesis of various phosphorothioic triamides is well-documented, their application as ligands in coordination chemistry is an emerging area of interest. The development of novel ligands is crucial for advancing fields such as catalysis, materials science, and bioinorganic chemistry. The structural features of phosphorothioic triamides present a unique combination of donor atoms, offering the potential to form stable and structurally diverse metal complexes. Further research into the synthesis and characterization of metal complexes incorporating this compound-based ligands is necessary to fully understand their coordination behavior and unlock their potential in these applications.
| Potential Ligand Structure | Potential Donor Atoms | Possible Coordination Modes (Denticity) |
|---|---|---|
| This compound (SP(NH₂)₃) | Sulfur (S), Nitrogen (N) | Monodentate (via S or N), Bidentate (via N,N' or N,S) |
| N-Alkyl this compound (SP(NHR)(NH₂)₂) | Sulfur (S), Substituted Nitrogen (NR), Unsubstituted Nitrogen (NH₂) | Monodentate, Bidentate |
| N,N'-Dialkyl this compound (SP(NHR)₂(NH₂)) | Sulfur (S), Substituted Nitrogen (NR), Unsubstituted Nitrogen (NH₂) | Monodentate, Bidentate |
| N,N',N''-Trialkyl this compound (SP(NHR)₃) | Sulfur (S), Nitrogen (N) | Monodentate (via S or N) |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis of Phosphorothioic Triamides
Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized phosphorothioic triamides and in elucidating their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C, ¹⁵N NMR)
NMR spectroscopy is a powerful tool for probing the structure of phosphorothioic triamides in solution. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the connectivity and chemical environment of the nuclei.
³¹P NMR: The phosphorus-31 nucleus is a sensitive probe for the local electronic structure at the phosphorus center. In proton-decoupled ³¹P NMR spectra, phosphorothioic triamides typically exhibit a single resonance. magritek.com For comparison, related organophosphorus compounds like dimethyl (3-iodoquinolin-2-yl)phosphonate show ³¹P signals around δ 12.0 ppm. rsc.org The chemical shift can be influenced by the substituents on the nitrogen atoms and the solvent.
¹H NMR: Proton NMR spectra are used to identify the hydrogen atoms within the molecule. Key signals include those from the N-H protons of the amide groups and, in substituted derivatives, the protons of the alkyl or aryl groups. For instance, in N-(n-butyl)phosphorothioic triamide, signals corresponding to the butyl chain (CH₃, CH₂, CH₂N) and the NH/NH₂ protons would be observed. wikipedia.orgnih.gov The chemical shifts for protons are typically referenced to residual solvent signals or tetramethylsilane (B1202638) (TMS). rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy is used to characterize the carbon framework of substituted phosphorothioic triamides. The spectra reveal distinct signals for each unique carbon atom in the organic substituents attached to the nitrogen atoms. magritek.com As with ¹H NMR, chemical shifts are referenced to the solvent signal. rsc.org In spectra of phosphorus-containing compounds, ¹³C signals often show coupling to the ³¹P nucleus (J-coupling), which can help in assigning specific resonances. blogspot.com
¹⁵N NMR: While less common, nitrogen-15 (B135050) NMR can provide direct information about the nitrogen atoms of the triamide core. The chemical shifts are sensitive to the hybridization and coordination environment of the nitrogen atoms.
| Nucleus | Typical Chemical Shift (δ) Range / Example | Key Information Provided |
| ³¹P | A single resonance, position is substituent-dependent. | Electronic environment of the phosphorus core. |
| ¹H | Signals for N-H protons and organic substituents. | Presence of amide groups and structure of substituents. |
| ¹³C | Signals for carbon atoms in organic substituents. | Carbon framework of the molecule. |
| ¹⁵N | Dependent on N hybridization and environment. | Direct information on the nitrogen atoms of the amide core. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. youtube.comyoutube.com The FT-IR spectrum of a this compound is characterized by several key absorption bands.
The amide I and amide II bands are prominent features in the spectra of amides. The amide I peak, located between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration, though in phosphorothioic triamides, vibrations involving the P=S and N-H groups are more relevant. nih.gov The amide II peak is more complex and involves N-H bending and C-N stretching vibrations. nih.gov
Key vibrational modes for phosphorothioic triamides include:
N-H stretching: Typically observed as a broad band in the region of 3200–3500 cm⁻¹.
P=S stretching: The thiophosphoryl group gives rise to a characteristic absorption band. For comparison, the P=O stretch in related phosphonate (B1237965) compounds is observed in the 1244-1291 cm⁻¹ range. rsc.org
P-N stretching: These vibrations occur in the fingerprint region of the spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Functional Group |
| N-H Stretch | 3200 - 3500 | Amide (NH₂) |
| C-H Stretch (Alkyl) | 2850 - 3000 | Substituent R-groups |
| P=S Stretch | ~600 - 750 | Thiophosphoryl |
| P-N Stretch | ~900 - 1100 | Phosphoramide backbone |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net For phosphorothioic triamides, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often employed to minimize fragmentation and observe the intact molecular ion. bris.ac.uk
In positive-ion mode, the protonated molecule [M+H]⁺ is commonly observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information. Cleavage of the P-N bonds and loss of amido groups or substituents are expected fragmentation pathways. In phosphorothioate-containing molecules, fragmentation can produce diagnostic ions that reveal the location of the sulfur atom. nih.govresearchgate.net
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. libretexts.org
Determination of Molecular and Crystal Structures
Single-crystal X-ray diffraction studies have been performed on this compound, SP(NH₂)₃, and its derivatives. nih.gov The parent compound, this compound, crystallizes in the orthorhombic space group P b c a. nih.gov The phosphorus atom adopts a distorted tetrahedral geometry, bonded to one sulfur and three nitrogen atoms. The molecular structure of substituted phosphorothioic triamides can be influenced by the steric and electronic properties of the substituents on the nitrogen atoms. nih.gov
| Compound | This compound (SP(NH₂)₃) |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 9.223 |
| b (Å) | 9.538 |
| c (Å) | 10.584 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 8 |
| Data from the Crystallography Open Database (COD) entry 7223672. nih.gov |
Analysis of Hydrogen Bonding Patterns (e.g., N—H⋯S, N—H⋯O, N—H⋯Cl, N—H⋯N Interactions)
The N-H groups of phosphorothioic triamides are effective hydrogen bond donors, while the sulfur atom of the P=S group and the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net These interactions play a crucial role in defining the supramolecular assembly of the molecules in the solid state. nih.gov
N—H⋯S Interactions: In the solid state, intermolecular N—H⋯S hydrogen bonds are a key feature. For example, a derivative, thiophosphoric triamide 4, forms dimeric structures through N—H⋯S hydrogen bonds with a reported bond length of 2.60 Å and an N—H⋯S angle of 165°. nih.gov
N—H⋯O Interactions: In the presence of oxygen-containing co-formers or in oxo-analogues (phosphoric triamides), strong N—H⋯O hydrogen bonds are observed. semnan.ac.ir These interactions are generally stronger than N—H⋯S bonds due to the higher electronegativity of oxygen compared to sulfur. researchgate.net
N—H⋯Cl Interactions: When crystallized with chloride-containing species, such as in mercury(II) complexes, N—H⋯Cl hydrogen bonds can contribute to the crystal packing. researchgate.net
N—H⋯N Interactions: Intermolecular hydrogen bonds between the N-H of one molecule and a nitrogen atom of another can also occur, further stabilizing the crystal lattice.
The interplay of these various hydrogen bonds results in the formation of complex three-dimensional networks, such as chains, layers, or more intricate assemblies in the solid state. nih.govsemnan.ac.ir
Conformational Analysis within Crystal Lattices
The conformation of this compound in the solid state is significantly influenced by the packing forces within the crystal lattice. Analysis of crystallographic data for the parent this compound, SP(NH2)3, reveals specific geometric parameters that define its shape. The crystal structure of this compound has been determined, and its crystallographic information is available through the Crystallography Open Database under the number 7223672 nih.gov.
In substituted derivatives of this compound, the environment around the phosphorus atom is typically a distorted tetrahedron nsmsi.ir. The planarity of the nitrogen atoms is a key conformational feature. For instance, in some complex this compound structures, the geometry at the nitrogen atoms can vary, with some adopting a nearly planar sp2 hybridized state while others exhibit a non-planar, more sp3 hybridized character. This variation in nitrogen atom geometry is often dictated by the substituents and the hydrogen bonding network within the crystal nsmsi.ir. The orientation of the lone pairs of electrons on the nitrogen atoms relative to the P=S bond is another critical aspect of the compound's conformation.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing of molecular solids. This analysis provides a detailed picture of how molecules interact with their neighbors in a crystalline environment. For this compound and its derivatives, this method elucidates the nature and relative importance of various non-covalent contacts.
Quantitative Assessment of Intermolecular Contacts (e.g., H⋯H, C⋯H/H⋯C, N⋯H/H⋯N)
The intermolecular interactions in the crystal structures of this compound derivatives are dominated by hydrogen bonds and other weak contacts. A quantitative breakdown of these interactions can be obtained from the analysis of the Hirshfeld surface. For example, in a studied thiophosphoramide, the H⋯H interactions account for a significant portion of the total intermolecular contacts, with percentages around 77-78% nsmsi.ir.
The following table summarizes the contributions of various intermolecular contacts for two independent molecules of a representative this compound derivative in the crystal lattice nsmsi.ir:
| Intermolecular Contact | Molecule 1 Contribution (%) | Molecule 2 Contribution (%) |
| H⋯H | 78.3 | 77.7 |
| C⋯H/H⋯C | Data not available | Data not available |
| N⋯H/H⋯N | Data not available | Data not available |
| O⋯H/H⋯O | Data not available | Data not available |
| S⋯H/H⋯S | Data not available | Data not available |
In other related phosphoric triamide structures, a detailed breakdown of intermolecular contacts has been quantified. For instance, in N-(2-fluorobenzoyl)-N′,N"-diisopropylphosphoric triamide, the contributions are as follows nih.gov:
| Intermolecular Contact | Molecule P1 Contribution (%) | Molecule P2 Contribution (%) |
| H⋯H | 62.3 | 62.8 |
| O⋯H/H⋯O | 13.1 | 12.8 |
| C⋯H/H⋯C | 12.4 | 12.7 |
| F⋯H/H⋯F | 8.2 | 7.8 |
These data highlight the prevalence of H⋯H contacts, which is typical for molecules with a high proportion of hydrogen atoms on their periphery. The N–H⋯S and N–H⋯O hydrogen bonds are also crucial in dictating the supramolecular architecture.
Visualization of Contact Enrichment and Hot Spots
The Hirshfeld surface can be mapped with various properties to visualize intermolecular interactions. One of the most informative maps is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. On a d_norm map, areas of close contact (shorter than the van der Waals radii) are shown as red spots, often referred to as "hot spots," indicating strong interactions such as hydrogen bonds nsmsi.irresearchgate.net.
For a substituted this compound, characteristic interactions like C–H⋯O and C–H⋯S=P are visualized as prominent red spots on the Hirshfeld surface maps nsmsi.ir. These visualizations are critical for understanding the specific motifs of intermolecular assembly. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts. Different types of interactions appear as distinct patterns on these plots, allowing for a detailed analysis of the crystal packing. For example, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like van der Waals forces.
Theoretical and Computational Investigations of Phosphorothioic Triamides
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of phosphorothioic triamides from first principles. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic parameters.
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals formed from the linear combination of atomic orbitals (LCAO). erpublications.com This approach is foundational in understanding the nature of chemical bonds and the electronic properties of phosphorothioic triamides. lu.seuoanbar.edu.iq
Key applications of MO theory in the study of these compounds include:
Analysis of Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Bonding Characterization: MO theory helps to elucidate the nature of the phosphorus-sulfur (P=S) and phosphorus-nitrogen (P-N) bonds, which are central to the chemistry of phosphorothioic triamides. It can describe the degree of π-bonding and the delocalization of electrons within the P(S)(N)₃ core.
Interpretation of Electronic Spectra: The energy differences between molecular orbitals correspond to electronic transitions that can be observed using UV-visible spectroscopy. MO calculations can help assign these transitions and interpret the electronic spectra of phosphorothioic triamides and their derivatives.
In related thioamides, MO analysis has been used to study n → π* interactions, which are important for the conformational stability of molecules like proteins. semanticscholar.org These studies, often employing Natural Bond Orbital (NBO) analysis, transform delocalized canonical orbitals into localized Lewis-type orbitals, providing a clearer picture of donor-acceptor interactions. semanticscholar.org
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. mdpi.comresearchgate.net This approach has proven to be a robust and efficient tool for investigating the properties of phosphorothioic triamides and related organophosphorus compounds. nih.govresearchgate.net
DFT studies on phosphorothioic triamide derivatives have been used to determine a range of properties:
Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and torsion angles. For instance, in a study of a bis(thiophosphoramide), the molecular geometry was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental X-ray crystallography data. researchgate.net
Thermodynamic Properties: DFT is employed to calculate thermodynamic parameters such as heats of formation. mdpi.comnih.gov These calculations are valuable for assessing the stability of different isomers and conformers.
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR) can be calculated using DFT and compared with experimental data to confirm the structure of synthesized compounds. nih.gov
Electronic Parameters: DFT calculations provide insights into electronic properties like bond order, Mulliken charges, and electron delocalization energy, which help in understanding metal-ligand interactions in complexes of phosphorothioic triamides. researchgate.net
Table 1: Selected Calculated Properties of this compound Derivatives from DFT Studies
| Compound/System | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| {(C₂H₅O)₂P(S)}₂N₂C₄H₈ | B3LYP/6-311++G(d,p) | Molecular Geometry Optimization | Good agreement with X-ray data | researchgate.net |
| Dithiophosphonate derivative | DFT/6-31G(d) | Molecular Structure, FT-IR, NMR | Calculated spectra match experimental data | nih.gov |
| (S)P[NH-2Py-(5-CH₃)]₃ Cu(II) complex | B3LYP/6-311++G(d,p)-LanL2DZ | First Order Hyperpolarizability (β) | 10.40 × 10⁻³⁰ esu | researchgate.net |
| Benzofuroxan derivative | DFT | Gas-phase Enthalpy of Formation | Comparable to similar energetic compounds | mdpi.comresearchgate.net |
Computational Modeling of Intermolecular Interactions
The biological activity and physical properties of phosphorothioic triamides are often governed by their intermolecular interactions, particularly hydrogen bonding. Computational modeling is an essential tool for characterizing these non-covalent interactions in detail.
Hydrogen bonds play a critical role in the supramolecular assembly of phosphorothioic triamides. Computational methods allow for the quantification of the strength and nature of these interactions.
In a study of a bis(thiophosphoramide), a combination of Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses was used to investigate weak C–H···O/S/H interactions. researchgate.net The C–H···O hydrogen bond was identified as the strongest interaction, followed by H···H and H···S contacts. researchgate.net The energies of these interactions can be estimated through computational analyses, providing insight into the forces that direct crystal packing. researchgate.netyoutube.comjournalcsij.com The characterization of hydrogen bonding states in solutions can also be aided by DFT calculations, which help in understanding changes in bond lengths and angles. nih.gov
Table 2: Computational Analysis of Intermolecular Contacts in a Bis(thiophosphoramide)
| Interaction Type | Method of Analysis | Key Finding | Reference |
|---|---|---|---|
| C–H···O | QTAIM/NCI and NBO | Identified as the strongest interaction | researchgate.net |
| H···H | QTAIM/NCI and NBO | Weaker than C–H···O but significant | researchgate.net |
| H···S | QTAIM/NCI and NBO | Weaker than C–H···O and H···H contacts | researchgate.net |
Hydrogen bonding involves not just electrostatic interactions but also a degree of charge transfer from the hydrogen bond acceptor to the donor. Natural Bond Orbital (NBO) analysis is a powerful method for quantifying this charge transfer. ijltet.org
The NBO method analyzes the electron density to identify donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of the charge transfer intensity. ijltet.org For instance, in a hydrogen bond D–H···A, charge transfer occurs from a lone pair orbital on the acceptor (A) to the antibonding σ*(D–H) orbital of the donor.
Studies on related systems show that upon formation of a hydrogen bond, electron density is redistributed, leading to an increase in the positive partial charge on the hydrogen atom and an increase in the negative partial charge on the acceptor atom. sns.it This charge transfer is a key component of the hydrogen bond's strength and directionality. mdpi.comrsc.org NBO/NRT (Natural Resonance Theory) methods can further be used to analyze the bond order, providing a more complete picture of the bonding in hydrogen-bonded complexes. frontiersin.org
Structure-Activity Relationship (SAR) Modeling for Phosphorothioic Triamides
Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal and agricultural chemistry that aims to correlate the chemical structure of a compound with its biological activity. For phosphorothioic triamides, a prominent area of SAR study is their application as urease inhibitors.
N-(n-butyl)thiophosphoric triamide (NBPT) is a well-established urease inhibitor used in agriculture to prevent the rapid hydrolysis of urea (B33335) fertilizer, thereby reducing nitrogen loss. mdpi.comindustrialchemicals.gov.au SAR studies in this area focus on how modifications to the this compound scaffold affect its inhibitory potency against the urease enzyme.
Key structural features of phosphorothioic triamides that influence their urease inhibition activity include:
The P=S vs. P=O Moiety: The oxo-derivative of NBPT, N-(n-butyl)phosphoric triamide (NBPTO), is a more potent inhibitor of urease. nih.gov Structural and kinetic studies have revealed that this is not simply due to the presence of P=O versus P=S, but because the P=O group allows the molecule to bind more efficiently and rapidly to the dinickel center in the enzyme's active site. nih.gov
Amide Substituents: The nature of the substituents on the nitrogen atoms can influence the inhibitor's binding affinity and stability. The n-butyl group in NBPT is important for its activity.
Hydrolysis and Active Form: NBPT itself is a pro-inhibitor that is hydrolyzed by urease to diamido phosphoric acid (DAP), the active inhibitor that binds to the nickel ions in the active site. nih.gov Therefore, the susceptibility of the P-N bonds to hydrolysis is a key factor in the compound's mechanism of action.
SAR studies have shown that even low concentrations of NBPT can significantly reduce ammonia (B1221849) volatilization. researchgate.net However, these inhibitors can also have unintended effects, such as phytotoxicity, which has been linked to the accumulation of urea in plants due to the inhibition of plant urease. nih.gov These findings highlight the importance of SAR in optimizing not only the efficacy but also the safety profile of this compound-based inhibitors.
Biochemical and Enzymatic Interactions of Phosphorothioic Triamides
Urease Enzyme Target Identification and Characterization
Urease (EC 3.5.1.5) is the primary and most well-characterized enzymatic target of phosphorothioic triamides. This nickel-containing metalloenzyme is crucial for organisms that utilize urea (B33335) as a nitrogen source, as it catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The active site of urease is located in its α (alpha) subunits and features a distinctive bi-nickel catalytic center. These two nickel ions (Ni²⁺) are essential for the enzyme's catalytic function.
Structurally, the two nickel ions in the active site are separated by a distance of approximately 3.5 Å and are bridged by a carbamylated lysine (B10760008) residue. This post-translationally modified lysine acts as a bridging ligand between the two Ni(II) ions. One nickel ion is coordinated by two histidine residues and the carbamylated lysine, while the second is coordinated by two histidines, an aspartate, a water molecule, and the same carbamylated lysine. This unique architecture is the focal point for the binding and inhibition by phosphorothioic triamide derivatives. A mobile "flap" region of the enzyme modulates access to this active site, opening to allow the substrate (urea) to enter and closing during catalysis. The inhibition of urease is a significant target in agriculture to prevent the rapid conversion of urea-based fertilizers into volatile ammonia, thereby improving nitrogen use efficiency.
Mechanistic Studies of Urease Inhibition
The inhibition of urease by N-(n-butyl)thiophosphoric triamide (NBPT) and its derivatives is best described as a reversible, slow-inhibition mode of action rather than simple competitive inhibition. While NBPT is a structural analog of urea, its inhibitory action is more complex. The process involves the inhibitor's active forms binding directly to the di-nickel center in the urease active site.
Structural studies have revealed the precise binding mechanism. For instance, after enzymatic hydrolysis, the metabolite diamido phosphoric acid (DAP) binds to the two Ni(II) ions in a tridentate mode. frontiersin.org This binding involves two oxygen atoms and one amide nitrogen group of the inhibitor molecule coordinating with the nickel ions. frontiersin.org Another inhibitory species, monoamidothiophosphoric acid (MATP), binds to the nickel center using a bridging oxygen atom and terminally bound oxygen and amino groups. nih.gov This direct and strong interaction with the essential nickel ions effectively blocks the enzyme's catalytic machinery from accessing and hydrolyzing urea. The mobile flap that covers the active site is often found in a closed conformation when the inhibitor is bound, further preventing substrate access. nih.gov
N-(n-butyl) thiophosphoric triamide (NBPT) itself is considered a pro-inhibitor, meaning it is converted into more potent inhibitory molecules. mdpi.com In the soil and in the presence of the urease enzyme, NBPT undergoes transformation into its active inhibitory forms. A primary conversion pathway is the oxidation of NBPT to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which is a more potent urease inhibitor. researchgate.netmdpi.com
Further enzymatic activity leads to the hydrolysis of these compounds. NBPTO can be hydrolyzed by urease to release n-butylamine and form diamido phosphoric acid (DAP). frontiersin.orgnih.gov Similarly, NBPT can be converted to N-(n-butyl) thiophosphoric diamide (B1670390) (NBPD), which is then hydrolyzed to yield monoamidothiophosphoric acid (MATP). nih.govmdpi.com These resulting molecules, DAP and MATP, are the species that ultimately bind to and inhibit the urease active site. frontiersin.orgnih.gov The necessity of this conversion is a key aspect of the inhibitory mechanism. The efficiency of inhibition is linked to the rate and extent of these transformations.
Table 1: Key Molecules in the Urease Inhibition Pathway by NBPT
| Compound Name | Abbreviation | Role |
| N-(n-butyl) thiophosphoric triamide | NBPT | Pro-inhibitor; initial compound applied. |
| N-(n-butyl) phosphoric triamide | NBPTO | Active inhibitor; potent oxygen analog of NBPT. researchgate.netmdpi.com |
| N-(n-butyl) thiophosphoric diamide | NBPD | Intermediate in the conversion of NBPT. nih.govmdpi.com |
| Diamido phosphoric acid | DAP | Active inhibitory species; binds to urease active site. frontiersin.org |
| Monoamidothiophosphoric acid | MATP | Active inhibitory species; binds to urease active site. nih.gov |
The inhibition of urease by phosphorothioic triamides like NBPT is primarily an indirect process. Early studies indicated that NBPT itself has little direct inhibitory effect on the urease enzyme. wikipedia.org Its efficacy stems from its conversion into other molecules that are the direct inhibitors. The most genuine and potent inhibitor is considered to be the oxygen analog, NBPTO. mdpi.com
Other Biochemical Interactions and Enzymatic Targets (e.g., Fatty Acid Synthase Inhibition)
While the interaction of phosphorothioic triamides with urease is extensively studied and well-documented, urease is considered its primary enzymatic target. Based on available scientific literature, there is no significant evidence to suggest that N-(n-butyl) thiophosphoric triamide or its derivatives are potent inhibitors of other enzymes, such as fatty acid synthase. The vast majority of research has focused on the compound's role as a urease inhibitor for agricultural applications. Therefore, its broader biochemical interactions and potential off-target enzymatic effects remain largely uncharacterized.
Impact on Plant Nitrogen Metabolism and Assimilation Pathways
The application of N-(n-butyl) thiophosphoric triamide (NBPT) can significantly impact plant nitrogen metabolism, particularly when urea is the main nitrogen source. By inhibiting endogenous plant urease activity, NBPT treatment leads to a marked accumulation of urea within plant tissues. researchgate.netnih.gov This inhibition limits the hydrolysis of urea into ammonium (B1175870), which is the first step of its assimilation into the plant's metabolic pathways.
This disruption has cascading effects on downstream nitrogen assimilation processes. Studies have shown that NBPT treatment can lead to:
Reduced Ammonium Levels: With urease inhibited, the release of ammonium from urea is diminished. nih.gov
Altered Amino Acid Content: The reduced availability of ammonium affects the synthesis of key amino acids. Specifically, NBPT treatment has been shown to cause changes in the concentrations of glutamine, glutamate, and asparagine in maize seedlings. researchgate.net
Decreased Glutamine Synthetase Activity: Glutamine synthetase is a critical enzyme that incorporates ammonium into amino acids. Research has demonstrated that NBPT treatment results in low glutamine synthetase activity, likely as a consequence of the reduced intracellular ammonium pool. frontiersin.orgnih.gov
Furthermore, evidence suggests that NBPT can also interfere with the plant's ability to take up urea from the soil, negatively affecting the high-affinity urea transport system in roots. frontiersin.org This dual effect—inhibiting both uptake and subsequent assimilation—can limit the plant's capacity to utilize urea as a nitrogen source. frontiersin.org
Table 2: Effect of NBPT on Nitrogen Metabolism in Urea-Fed Maize Seedlings
| Metabolic Component | Effect of NBPT Treatment | Reference |
| Internal Urea Concentration | Significant increase | researchgate.netnih.gov |
| Internal Ammonium Levels | Strong reduction | nih.gov |
| Glutamine Content | Decrease observed in roots | nih.gov |
| Glutamate Content | Increase observed in roots (at 8h) | nih.gov |
| Asparagine Content | Decrease observed in shoots (at 8h) | nih.gov |
| Glutamine Synthetase Activity | Low activity reported | frontiersin.orgnih.gov |
| Urea Uptake Rate | Decrease | frontiersin.org |
Environmental Dynamics and Transformations of Phosphorothioic Triamides in Agricultural Systems
Degradation Pathways in Soil and Aquatic Environments
The persistence and activity of phosphorothioic triamide in the environment are dictated by its degradation, which proceeds through several chemical and biological pathways. The rate and products of this degradation are influenced by various environmental factors.
Once applied to soil, N-(n-butyl)thiophosphoric triamide (NBPT) undergoes transformation to effectively inhibit the urease enzyme. The primary mechanism involves its conversion to N-(n-butyl) phosphoric triamide (NBPTO) through oxidation, which is considered the active inhibitor that blocks the urease enzyme's active site. nih.govmdpi.com Another identified metabolite is N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD). industrialchemicals.gov.aumdpi.com
Further enzymatic hydrolysis of NBPTO can lead to the formation of diamido phosphoric acid (DAP) and the release of n-butyl amine. nih.gov Hydrolysis is a key breakdown mechanism, particularly under acidic conditions. industrialchemicals.gov.au Studies show that both NBPT and its primary active form, NBPTO, degrade rapidly in soil environments. In one incubation study, over 90% of applied NBPT and NBPTO dissipated within 3 and 6 days, respectively. nih.gov Abiotic degradation processes can account for a significant portion, between 65-90%, of the total degradation observed in microbially active soil. nih.gov
Table 1: Key Degradation Products of N-(n-butyl)thiophosphoric triamide (NBPT) in Soil
| Precursor Compound | Degradation Product | Transformation Process |
| N-(n-butyl)thiophosphoric triamide (NBPT) | N-(n-butyl) phosphoric triamide (NBPTO) | Oxidation |
| N-(n-butyl)thiophosphoric triamide (NBPT) | N-(n-butyl)thiophosphoric diamide (NBPD) | Conversion |
| N-(n-butyl) phosphoric triamide (NBPTO) | Diamido phosphoric acid (DAP) | Hydrolysis |
| N-(n-butyl) phosphoric triamide (NBPTO) | n-butyl amine | Hydrolysis |
Biodegradation Studies
The process of biodegradation involves microorganisms utilizing the compound as a substrate, leading to its breakdown into simpler molecules. ncsu.edu In aerobic conditions, common in agricultural topsoil, microbes facilitate the oxidation and hydrolysis pathways. The community structure and abundance of specific microbial guilds can be influenced by the presence of NBPT. For instance, additions of NBPT to soil have been shown to decrease the abundance of ammonia-oxidizing bacteria (AOB) and general urease-containing bacteria. nih.gov
Soil pH is a critical factor governing the stability and degradation rate of phosphorothioic triamides. Research consistently demonstrates that the degradation of NBPT is significantly faster in acidic soils compared to neutral or alkaline soils. mdpi.comscielo.brresearchgate.netscielo.br This accelerated degradation in acidic conditions can reduce the efficacy of the urease inhibitor.
The half-life of NBPT has been shown to vary substantially with soil pH. One study reported a half-life of just 0.4 days in an acidic soil, whereas in neutral to alkaline soils, the half-life ranged from 1.3 to 2.1 days. mdpi.comresearchgate.net Another investigation found that the half-life of NBPTO, the active form of the inhibitor, was 0.07 days at a pH of 5.1, increasing to 3.43 days at a pH of 8.2. researchgate.net This pH-dependent stability is a key consideration for the effective use of these compounds in different agricultural settings, as the inhibitor may not persist long enough to prevent urea (B33335) hydrolysis in highly acidic environments. scielo.br
Table 2: Half-life of N-(n-butyl)thiophosphoric triamide (NBPT) in Soils with Varying pH
| Soil pH | NBPT Half-life (days) | Reference |
| Acidic | 0.4 | mdpi.comresearchgate.net |
| Neutral to Alkaline | 1.3 - 2.1 | mdpi.comresearchgate.net |
| 5.1 | 0.07 (for NBPTO) | researchgate.net |
| 8.2 | 3.43 (for NBPTO) | researchgate.net |
Nitrogen Cycle Dynamics and Ammonia (B1221849) Volatilization Reduction
Phosphorothioic triamides are primarily used in agriculture to influence the nitrogen cycle, specifically to control the conversion of urea to ammonia, thereby reducing nitrogen loss to the atmosphere.
The primary function of N-(n-butyl)thiophosphoric triamide (NBPT) is to inhibit the activity of the urease enzyme. wikipedia.org Urease, which is abundant in soils, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. researchgate.net This process can lead to a localized increase in pH and subsequent loss of nitrogen as ammonia gas.
By slowing down the rate of urea hydrolysis, NBPT ensures that the conversion of urea to ammonium (B1175870) occurs more gradually. nih.govresearchgate.net This delay allows more time for the urea to move into the soil profile, where the resulting ammonium can be held on cation exchange sites, making it available for plant uptake rather than being lost to the atmosphere. researchgate.net The effectiveness of NBPT in retarding urea hydrolysis is well-documented across various soil types, although its performance can be influenced by factors such as soil temperature and organic matter content. researchgate.netunimelb.edu.au
By inhibiting urea hydrolysis, phosphorothioic triamides effectively reduce ammonia volatilization from surface-applied urea-containing fertilizers. wikipedia.orgresearchgate.net Numerous studies have demonstrated significant reductions in ammonia losses when urea is treated with NBPT. The global efficiency of NBPT in reducing ammonia volatilization from urea has been estimated at 52-53%. mdpi.comnih.gov
Reductions in ammonia loss can range from 29% to over 87%, depending on soil characteristics, environmental conditions, and NBPT concentration. researchgate.net For example, one field study observed that NBPT-treated urea reduced ammonia volatilization losses by 40% compared to untreated urea. nih.govpeerj.com This mitigation of nitrogen loss not only has environmental benefits but also enhances the nitrogen use efficiency of the fertilizer, potentially leading to improved crop yields. researchgate.netnih.gov The delay in hydrolysis provides a critical window for rainfall or irrigation to incorporate the urea into the soil, further minimizing the potential for volatilization. researchgate.net
Table 3: Efficacy of N-(n-butyl)thiophosphoric triamide (NBPT) in Reducing Ammonia (NH₃) Volatilization
| Study Finding | Reduction in NH₃ Volatilization | Reference |
| Global Synthesis | ~53% | nih.gov |
| Field Experiment | 40% | nih.govpeerj.com |
| Various Conditions | 29.1% - 87.4% | researchgate.net |
| Laboratory Study | 18% - 53% | scielo.br |
Fate and Transport in Soil Systems
The environmental dynamics of phosphorothioic triamides, particularly N-(n-butyl) thiophosphoric triamide (NBPT), in agricultural soils are dictated by a combination of chemical transformations, sorption processes, and physical transport. The interplay of these factors determines the compound's persistence, efficacy as a urease inhibitor, and potential for off-site movement. Key processes influencing its fate include mineralization to other forms, adsorption and desorption from soil colloids, and the potential for leaching through the soil profile.
Mineralization Processes and Pathways
The persistence of this compound in soil is primarily limited by its rapid degradation through both abiotic and biotic pathways. The predominant compound in this class, N-(n-butyl) thiophosphoric triamide (NBPT), undergoes significant transformation once applied to soil. A primary and crucial pathway is the conversion of NBPT to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), also referred to as BNPO. mdpi.comcapes.gov.brmdpi.com This transformation is significant because NBPTO is the more potent and genuine inhibitor of the urease enzyme. mdpi.comnih.gov
Further degradation of these compounds occurs, with studies identifying the extensive oxidation of NBPT to NBPTO as the preferred pathway, which can then lead to the minor formation of diamido phosphoric acid (DAP). nih.gov Other potential, less dominant, degradation products include N-(n-butyl) thiophosphoric diamide (NBPD) and diamido thiophosphoric acid (DATP). mdpi.comnih.gov Incubation studies have shown that NBPT and its various metabolites dissipate quickly in soil; NBPT can dissipate by over 90% within three days, while its primary active form, NBPTO, dissipates by over 90% within six days. nih.gov
The rate of these mineralization processes is heavily influenced by soil physicochemical properties, with soil pH being the most critical factor. mdpi.comnih.gov The degradation of NBPT is significantly accelerated in acidic soils compared to neutral or alkaline conditions. mdpi.comcapes.gov.brscielo.br This rapid degradation in acidic environments can reduce the efficacy of the compound as a urease inhibitor. mdpi.comscielo.br The half-life of NBPT can be as short as 0.4 days in acidic soil (pH ~5.0), whereas it can extend to over two or three days in neutral to alkaline soils (pH > 7.0). mdpi.comresearchgate.net This pH-dependent hydrolysis is a key factor governing the persistence and effectiveness of phosphorothioic triamides in diverse agricultural systems. capes.gov.br
Table 1: Effect of Soil pH on the Half-life of N-(n-butyl) thiophosphoric triamide (NBPT)
| Soil pH | NBPT Half-life (Days) | Reference |
|---|---|---|
| 5.1 | 0.07 | researchgate.net |
| ~5.3 | 0.4 | mdpi.com |
| 6.1 | 0.59 | researchgate.net |
| 7.2 | 1.3 | mdpi.com |
| 7.6 | 2.70 | researchgate.net |
| 7.8 | 2.1 | mdpi.com |
| 8.2 | 3.43 | researchgate.net |
Adsorption and Desorption Characteristics in Various Soil Types
The mobility of phosphorothioic triamides in the soil matrix is significantly influenced by their interaction with soil particles through adsorption and desorption processes. While detailed quantitative data on soil adsorption coefficients (Kd) and organic carbon-water (B12546825) partition coefficients (Koc) for N-(n-butyl) thiophosphoric triamide (NBPT) are not widely available in public literature, qualitative evidence indicates that the compound and its metabolites are subject to soil binding. industrialchemicals.gov.au
Studies using radiolabeled 14C-NBPT have demonstrated the formation of bound residues in soil. In an investigation involving three different soil types, bound residues accounted for approximately 40% of the initially applied dose after a 100-day period. This adsorbed material consists of the parent NBPT compound as well as its various degradation products. The ability of phosphorothioic triamides to bind to soil components is a critical factor that, in conjunction with rapid mineralization, limits their potential for transport within the soil environment. industrialchemicals.gov.au This sorption helps to retain the compound in the upper soil layers where it is intended to act, thereby reducing its downward movement.
Leaching Potential to Groundwater
The potential for phosphorothioic triamides to leach from the soil surface to groundwater is considered to be low. industrialchemicals.gov.au This assessment is based on the combined effects of its rapid degradation and its capacity for binding to soil particles. Although N-(n-butyl) thiophosphoric triamide (NBPT) has a relatively high water solubility, which theoretically suggests a potential for mobility with soil water, this is largely counteracted by its environmental behavior. industrialchemicals.gov.au
The primary factor limiting the leaching of NBPT is its short persistence in the soil environment. As detailed in section 6.3.1, the half-life of NBPT is often a matter of days, and it is particularly short in acidic soils where degradation is fastest. mdpi.comresearchgate.net This rapid mineralization means the compound is broken down long before it can be transported through the entire soil profile. Furthermore, the tendency for NBPT and its metabolites to adsorb to soil colloids further restricts its movement. industrialchemicals.gov.au The combination of a fast rate of mineralization and the ability to bind to soil effectively limits the extent to which NBPT can be leached to groundwater, making it an environmental risk of low concern in this regard. industrialchemicals.gov.au
Agronomic and Ecological Research Applications of Phosphorothioic Triamides
Enhancement of Nitrogen Use Efficiency in Crop Systems
The application of phosphorothioic triamides in agriculture is primarily aimed at improving Nitrogen Use Efficiency (NUE). By inhibiting the activity of the urease enzyme, which is ubiquitous in soil, these compounds delay the hydrolysis of urea (B33335). researchgate.net This delay is crucial for reducing the rapid, and often substantial, loss of nitrogen to the atmosphere as ammonia (B1221849) gas. Research indicates that the use of N-(n-butyl) thiophosphoric triamide can extend the availability of nitrogen from 50 days to nearly 120 days, thereby providing a more sustained supply of this essential nutrient to the growing crop. yurunchemical.com
Effects on Crop Growth and Yield (e.g., Maize, Wheat)
The enhancement of nitrogen availability through the use of phosphorothioic triamides often translates into significant improvements in crop growth and yield. Studies on major cereal crops like maize and wheat have consistently demonstrated the agronomic benefits of treating urea with these inhibitors.
In maize, the application of urea treated with N-(n-butyl) thiophosphoric triamide has led to notable yield increases. Research has documented grain yield improvements ranging from 15.6% to as high as 41.1% compared to conventional urea applications. researchgate.net One field study found that NBPT-treated urea increased maize grain yield by 11.99% in a dry season and 29.81% in a wet season. Another meta-analysis reported an average crop yield increase of 5.3% for major crops when urea was treated with NBPT. researchgate.net
Similarly, wheat production has benefited from this technology. A field experiment in New Zealand observed that applying NBPT-treated urea in combination with an herbicide increased wheat grain yield by 20% compared to urea alone. cabidigitallibrary.org Other research has shown that at similar fertilization rates, NBPT-treated urea can increase wheat yields by over 13% compared to standard urea. mdpi.com Even at reduced nitrogen application rates, the use of NBPT can produce yields comparable to higher rates of untreated urea, suggesting an almost 20% potential saving in nitrogen fertilizer. mdpi.comresearchgate.net
Table 1: Effect of N-(n-butyl) thiophosphoric triamide (NBPT) on Crop Yield
Crop Yield Increase (%) Source Maize 15.6 - 41.1 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEM0bn499KyyqMFaNr1kWB_zUWNgpO01SRkwU6G6wMvOWpdz36LQmYBH3EFHpQY7fYu3EfjIOgfeyOs7hTswV-ELD79S0n3QMbQ6VcOBxNIvErhONEsd4HH3OTjUoBLtpw3kIYg03kg0nyl5oXu5-7L4rM46mfXiq0DXrxVjVf7kh-NNHLW0ncu7Rz4k2iWistbw2JsssDFBqZGAbqau3Ej6YjTPqm4QscGvDbkn-B-GyNJp8KIavpGq97Btw7hOZiYWJOMeVdnoqusWjWgYX0pg6IqC-fLhzRUKWH1TD91feaAj2La81j-Qf6K0rO_Tu9JC0oxFvNsaiW_nzahl3XC74%3D)] Maize (Dry Season) 11.99 Maize (Wet Season) 29.81 Wheat 20 [ cabidigitallibrary.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWaIxb1q-Sgg5cky8UllAI471fR9qV3Ejl8Txa2I2m28RCNaq8tk6P2RDCRf0UYavRzomHAX2fC4e6YdqJTu9IFhc1v1Lej-H5HXMcL4W2Jxax_XLjx3AiM2SgWouFP-ZiQjVG9PEs0KBchvrW6deUQhA3KpEK039J)] Wheat >13 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_my7mmRw5JNCbzIm2LJBjQmxkWKlmXIcKyhh4OtOv5147uJdivErcjCiiuHGVu2RIzBGCXZgd30KCXuPWWpj9pgQpDflH0_SFfqH7_u_arharXVqO4UvTLg2QB22cvj-l6GZw)] Major Crops (Average) 5.3 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeEIS3n53k3OTHT-Ig89CxTzOEvSwURuKJzU4hangR17TC_YCylYZhVGTciGftCcvodmDKfc7ivWqRqqB3e7m3E9UWjhYk6b6a-wytWb9GAUe1EGBcL6J32W-b1zLbfdPyyfbLZQioTmI_Nq4U8wqHFexoPTNSMGJ4CNsvMk5EuENuAZHFC5VMSfwAeyx7ZhltUIqJuhT7-aubbRf-cGmjyrEBR5ZgZ0XPiOCiOBwOEnJpKakoyYBT-hHb7_v1LxLjh2Ny)]
Mechanisms of Nitrogen Retention and Availability for Plant Uptake
The primary mechanism by which phosphorothioic triamides enhance nitrogen availability is through the inhibition of the urease enzyme. researchgate.net When urea is applied to soil, it is rapidly hydrolyzed by urease into ammonia and carbon dioxide. This process can significantly increase the soil pH around the fertilizer granule, favoring the formation of ammonia gas (NH₃), which is then lost to the atmosphere. mdpi.com
Phosphorothioic triamides, specifically the active compound N-(n-butyl) thiophosphoric triamide (NBPT), function by blocking the active site of the urease enzyme. researchgate.netchemscien.com In the soil, NBPT is converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which then binds tightly to the two nickel ions in the urease active site, effectively deactivating the enzyme. nih.gov This inhibition slows down the rate of urea hydrolysis, keeping nitrogen in the stable, water-soluble urea form for a longer period. This allows more time for rainfall or irrigation to move the urea into the soil profile, where the resulting ammonium (B1175870) (NH₄⁺) is less susceptible to volatilization and can be held on soil exchange sites, making it available for plant uptake over a more extended period. researchgate.net Beyond reducing volatilization, some studies have shown that NBPT can also inhibit the nitrification process to some extent, further helping to retain nitrogen in the less mobile ammonium form. nih.govfrontiersin.org
Formulation Development and Application Strategies in Fertilizers
The effective use of phosphorothioic triamides in agriculture relies on their proper formulation and application. Significant research has been dedicated to developing stable and efficient delivery systems that ensure the inhibitor remains active and provides maximum benefit when applied with urea-based fertilizers.
Coating of Urea Granules and Other Carrier Systems
The most common method for applying phosphorothioic triamides is by coating them onto granular or prilled urea. mdpi.com The inhibitor, often dissolved in a solvent, is sprayed onto the urea fertilizer, ensuring an even distribution. yurunchemical.com Research has shown that there is no significant difference in performance whether the NBPT is dispersed inside the granule or applied as a surface coating. chemscien.com This coating technology allows for the direct application of the stabilized fertilizer using conventional spreading equipment.
Beyond solid urea, phosphorothioic triamides are also formulated for use with liquid urea-containing fertilizers, such as urea ammonium nitrate (B79036) (UAN) solutions. mdpi.comchemscien.com In this case, the inhibitor is mixed into the liquid fertilizer solution, typically just before application to the field. chemscien.com
Combinations with Other Fertilizer Additives (e.g., Nitrification Inhibitors, Phosphorus and Potassium Fertilizers, Seaweed Extracts)
To further enhance nutrient management, phosphorothioic triamides are often used in combination with other fertilizer additives.
Nitrification Inhibitors : A common practice is to combine urease inhibitors like NBPT with nitrification inhibitors such as dicyandiamide (B1669379) (DCD). While the urease inhibitor slows the conversion of urea to ammonium, the nitrification inhibitor slows the subsequent conversion of ammonium to nitrate, a form of nitrogen that is highly susceptible to loss through leaching and denitrification. nih.gov However, some studies suggest that the presence of a nitrification inhibitor can slightly reduce the efficacy of NBPT in slowing urea hydrolysis. mdpi.com
Seaweed Extracts : There is growing interest in combining stabilized fertilizers with biostimulants like seaweed extracts. A study on maize investigated the effects of urea combined with N-(n-propyl) thiophosphoric triamide (NPPT), DCD, and seaweed extracts from kelp and margin. The results showed that the combination of NPPT with kelp polysaccharide was beneficial for maize yield and NUE. ncsu.edu In contrast, the combination with margin polysaccharide significantly decreased yield. ncsu.edu The combination of the nitrification inhibitor DCD with margin polysaccharide, however, significantly increased grain yield by over 13%. ncsu.edu Seaweed extracts are known to contain active substances that can promote root development and improve nutrient uptake, offering a synergistic effect when combined with enhanced-efficiency fertilizers. ncsu.eduagronomyjournals.com
Phosphorus and Potassium Fertilizers : While specific research on the formulation of phosphorothioic triamides directly with phosphorus (P) and potassium (K) fertilizers is limited, the integrated management of all macronutrients is fundamental to crop production. illinoisnrec.orgnih.gov The improved nitrogen efficiency afforded by phosphorothioic triamides must be complemented by adequate P and K availability to realize the full yield potential. ekb.egnih.gov The efficient uptake of nitrogen allows the plant to better utilize available phosphorus and potassium for critical physiological functions.
Efficacy Assessment Across Diverse Soil Types and Environmental Conditions
The effectiveness of phosphorothioic triamides is not uniform across all conditions; it is significantly influenced by soil properties and environmental factors.
Soil pH : Soil pH is a primary determinant of NBPT's persistence and efficacy. The inhibitor degrades much more rapidly in acidic soils compared to neutral or alkaline soils. nih.govscielo.br One study found the half-life of NBPT to be only 0.4 days in acidic soil, whereas it ranged from 1.3 to 2.1 days in neutral to alkaline soils. mdpi.com This faster degradation in low-pH environments can reduce its ability to inhibit urease, leading to higher ammonia losses. scielo.brresearchgate.net
Soil Texture and Organic Matter : The performance of NBPT can also be related to soil texture and organic matter content. Its effectiveness in reducing ammonia volatilization has been noted to be higher in soils with high concentrations of organic carbon and sand. researchgate.net
Environmental Conditions : Temperature and moisture are critical environmental factors. The rate of urea hydrolysis increases with temperature, meaning higher concentrations of the inhibitor may be needed to achieve the same level of control under warmer conditions. researchgate.net The presence of moisture is necessary for hydrolysis to occur, but excessive rainfall shortly after application can reduce the inhibitor's effectiveness if it is washed away before it can act. yurunchemical.com
Table 2: Half-life of N-(n-butyl) thiophosphoric triamide (NBPT) at Different Soil pH Levels
Soil pH NBPT Half-life (days) Source 5.1 0.07 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHChUO9ogng6Bj3dphAqJMCAs86ebzx6G8RscAG6G5hCbtgVSyXknP-V1hhnIW49J6AK6lObi0Kb1H-mrBE_aGUwZ3_t7NLb_Q9A9qDlLAjchsspJc_igkXab4IxrMhl96JktLra4r1Dk7bbV6DSTmNK_xNyZAY_BaKrEnMVS89TvXpp3N9y0omI9J9UJMQjaymogbDwDNl-4dSKvTXDapuVbrgZ8zKkeRBz2S4hhnZ1rp87cIbJPiAPJqk_w%3D%3D)] 6.1 0.59 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHChUO9ogng6Bj3dphAqJMCAs86ebzx6G8RscAG6G5hCbtgVSyXknP-V1hhnIW49J6AK6lObi0Kb1H-mrBE_aGUwZ3_t7NLb_Q9A9qDlLAjchsspJc_igkXab4IxrMhl96JktLra4r1Dk7bbV6DSTmNK_xNyZAY_BaKrEnMVS89TvXpp3N9y0omI9J9UJMQjaymogbDwDNl-4dSKvTXDapuVbrgZ8zKkeRBz2S4hhnZ1rp87cIbJPiAPJqk_w%3D%3D)] 7.6 2.70 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHChUO9ogng6Bj3dphAqJMCAs86ebzx6G8RscAG6G5hCbtgVSyXknP-V1hhnIW49J6AK6lObi0Kb1H-mrBE_aGUwZ3_t7NLb_Q9A9qDlLAjchsspJc_igkXab4IxrMhl96JktLra4r1Dk7bbV6DSTmNK_xNyZAY_BaKrEnMVS89TvXpp3N9y0omI9J9UJMQjaymogbDwDNl-4dSKvTXDapuVbrgZ8zKkeRBz2S4hhnZ1rp87cIbJPiAPJqk_w%3D%3D)] 8.2 3.43 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHChUO9ogng6Bj3dphAqJMCAs86ebzx6G8RscAG6G5hCbtgVSyXknP-V1hhnIW49J6AK6lObi0Kb1H-mrBE_aGUwZ3_t7NLb_Q9A9qDlLAjchsspJc_igkXab4IxrMhl96JktLra4r1Dk7bbV6DSTmNK_xNyZAY_BaKrEnMVS89TvXpp3N9y0omI9J9UJMQjaymogbDwDNl-4dSKvTXDapuVbrgZ8zKkeRBz2S4hhnZ1rp87cIbJPiAPJqk_w%3D%3D)] Acidic Soil (General) 0.4 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3yV5ySqONRLXKlBKO8B7CJhzG275wsX9kcrpN5DmVZ9WDPAz-mA_mZmqwi1sdhLdaUQmvV46K_OF9MhcXpkucvxbMJE7giwiGL-EdIrptYVw4s5m2DgKQbxnPSSUUi00%3D)] Neutral to Alkaline Soils (General) 1.3 - 2.1 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3yV5ySqONRLXKlBKO8B7CJhzG275wsX9kcrpN5DmVZ9WDPAz-mA_mZmqwi1sdhLdaUQmvV46K_OF9MhcXpkucvxbMJE7giwiGL-EdIrptYVw4s5m2DgKQbxnPSSUUi00%3D)]
Contribution to Sustainable Agricultural Practices
Phosphorothioic triamides, most notably N-(n-butyl) thiophosphoric triamide (NBPT), represent a significant advancement in sustainable agricultural practices. nih.govmdpi.com Their primary role is as a urease inhibitor, a function that directly addresses the inefficiency and environmental impact of urea-based fertilizers. mdpi.comnih.gov By improving the nitrogen use efficiency (NUE) of urea, these compounds are critical in the effort to produce more food with a smaller environmental footprint. nzgajournal.org.nz Urea is a preferred nitrogen fertilizer due to its high nitrogen content, but it is susceptible to rapid nitrogen loss through enzymatic hydrolysis by soil urease. mdpi.comnih.gov This process leads to significant environmental and economic losses. mdpi.com Phosphorothioic triamides help mitigate these issues, making them a key technology for sustainable farming. nzgajournal.org.nzcabidigitallibrary.org
Reduction of Environmental Pollution from Nitrogen Loss
A major contribution of phosphorothioic triamides to sustainable agriculture is their proven ability to reduce environmental pollution stemming from nitrogen loss. mdpi.com When standard urea fertilizer is applied to soil, the urease enzyme rapidly converts it to ammonia gas. acs.org A significant portion of this ammonia can be lost to the atmosphere through a process called volatilization. nih.govmdpi.com This not only represents a loss of a vital nutrient for the crop but also contributes to air pollution and the formation of acid rain. researchgate.net
Phosphorothioic triamides, specifically NBPT, effectively inhibit the activity of the urease enzyme. mdpi.comresearchgate.net NBPT itself is converted in the soil to its oxygen analogue, N-(n-butyl) phosphoric triamide (NBPTO), which is the active inhibitor that blocks the urease enzyme's active site. mdpi.comnih.gov This action slows down the rate of urea hydrolysis, allowing more time for the urea to move into the soil where the resulting ammonium can be held on exchange sites, making it available for plant uptake rather than being lost to the atmosphere. researchgate.net
Research has consistently shown that NBPT is highly effective in reducing ammonia volatilization from urea-based fertilizers across various soil types and temperatures. researchgate.netresearchgate.net The reduction in ammonia loss can be substantial, often ranging from 29% to over 80%, depending on soil conditions, temperature, and application method. researchgate.net
Table 1: Effect of N-(n-butyl) thiophosphoric triamide (NBPT) on Ammonia (NH₃) Volatilization from Urea-Based Fertilizers
This table summarizes findings from various laboratory studies on the percentage reduction of ammonia loss when urea is treated with NBPT, compared to untreated urea.
| NBPT Concentration (% w/w or mg/kg) | Reduction in NH₃ Loss (%) | Study Conditions | Source |
|---|---|---|---|
| 0.005% (w/w) | 64% (after 8 days) | Laboratory, ambient temperature | researchgate.net |
| 0.05% (w/w) | 95% (after 8 days) | Laboratory, ambient temperature | researchgate.net |
| 100 mg/kg | 61.2% | Average over 3 temperatures and 4 soil types | researchgate.net |
| 250 mg/kg | 69.9% | Average over 3 temperatures and 4 soil types | researchgate.net |
| 500 mg/kg | 74.2% | Average over 3 temperatures and 4 soil types | researchgate.net |
| 1000 mg/kg | 79.8% | Average over 3 temperatures and 4 soil types | researchgate.net |
Beyond ammonia volatilization, phosphorothioic triamides can also influence other pathways of nitrogen loss, such as the emission of nitrous oxide (N₂O), a potent greenhouse gas. nih.gov The effect of NBPT on N₂O emissions, however, can be complex and is significantly influenced by soil properties, particularly pH. A meta-analysis revealed that NBPT significantly reduced N₂O emissions in alkaline soils, while having no obvious effects in acidic soils. nih.gov This is because NBPT retards urea hydrolysis and inhibits nitrification, the process that produces N₂O. nih.gov The effectiveness of NBPT itself is also dependent on soil pH, with studies showing faster degradation of the compound in acidic soils, which may reduce its efficacy. mdpi.com
By slowing the conversion of urea, NBPT helps to synchronize the availability of nitrogen with the crop's demand, leading to a significant improvement in Nitrogen Use Efficiency (NUE). mdpi.com Improved NUE means that a greater proportion of the applied nitrogen is taken up by the plant, reducing the surplus that can be lost to the environment through leaching or denitrification. mdpi.comcanadianagronomist.ca
Table 2: Impact of NBPT-Coated Urea (NCU) on Nitrogen Use Efficiency (NUE) in Maize
This table presents data from a field study comparing the NUE of standard urea with different rates of NCU in maize cultivation.
| Fertilizer Treatment (Rate) | Nitrogen Use Efficiency (NUE) (%) | Source |
|---|---|---|
| Urea (120 kg N ha⁻¹) | 27.02% | mdpi.com |
| NCU (120 kg N ha⁻¹) | 63.13% | mdpi.com |
| NCU (96 kg N ha⁻¹) | 72.18% | mdpi.com |
| NCU (72 kg N ha⁻¹) | 67.83% | mdpi.com |
The research demonstrates that treating urea with NBPT can improve NUE by as much as 45% over standard urea. mdpi.com This enhanced efficiency reduces the amount of fertilizer needed to achieve optimal yields, providing both economic and environmental benefits. By minimizing the loss of nitrogen to the air and water, phosphorothioic triamides play a crucial role in developing more sustainable agricultural systems that can meet global food demands while protecting environmental quality. nzgajournal.org.nz
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity and Degradate Analysis
Chromatographic techniques are fundamental in the analytical chemistry of Phosphorothioic triamide, allowing for the separation, identification, and quantification of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of N-(n-butyl)thiophosphoric triamide (NBPT), a prominent this compound. This technique is essential for determining the purity of commercial products and for analyzing its degradates in various samples.
Several studies have developed and validated reliable HPLC methods for NBPT quantification. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and deionized water. For instance, a mobile phase of 25:75 (v/v) acetonitrile:deionized water has been successfully employed. chromatographyonline.com9afi.comnih.gov Detection is typically carried out using a UV detector at a wavelength of 205 nm, where NBPT exhibits significant absorbance. chromatographyonline.com9afi.comnih.gov The total run time for such an analysis is often around 10 minutes, with a flow rate of 0.8 mL/min, allowing for rapid and efficient sample throughput. chromatographyonline.com9afi.comnih.gov
The validation of these HPLC methods, following guidelines such as those from the International Council for Harmonisation (ICH), has demonstrated excellent linearity, precision, and accuracy for the quantification of NBPT in formulations like granular fertilizers. chromatographyonline.com9afi.comnih.gov The retention time for NBPT under these conditions is typically around 5.5 ± 0.2 minutes. chromatographyonline.comnih.gov
| Parameter | Value |
| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile : Deionized Water (25:75, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Retention Time | 5.5 ± 0.2 min |
| Total Run Time | 10 min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of its reactions. nih.govmdpi.com While not as quantitative as HPLC, TLC is an invaluable tool for preliminary screening and for determining appropriate solvent systems for more complex chromatographic separations.
For the analysis of organophosphorus compounds like this compound, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov The choice of the mobile phase is critical for achieving good separation. A mixture of nonpolar and polar solvents is often employed. For instance, a mobile phase of n-hexane and acetone (B3395972) in a 9:1 (v/v) ratio has been shown to be effective for the separation of structurally related organophosphorus pesticides. illinois.edu Another effective mobile phase for organophosphates is a 1:1 (v/v) mixture of dichloromethane (B109758) and hexane. nih.gov
Visualization of the separated spots on the TLC plate is a crucial step, as this compound is not colored. Non-destructive visualization can be achieved by exposing the plate to UV light, which can reveal UV-active compounds as dark spots on a fluorescent background. nih.govresearchgate.net Destructive visualization methods involve spraying the plate with a chemical reagent that reacts with the compound to produce a colored spot. Common visualization reagents for organophosphorus compounds include:
Iodine Vapor: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots. nih.govresearchgate.net
Potassium Permanganate (B83412) Solution: Spraying the plate with a potassium permanganate solution can visualize compounds that are susceptible to oxidation, which appear as yellowish-brown spots on a purple background. youtube.comunichim.it
Specific Reagents: Reagents such as a molybdate (B1676688) solution followed by a reducing agent can be used to specifically detect phosphorus-containing compounds, which typically appear as blue spots. nih.gov
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize the compound under the specific TLC conditions.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates are commonly used. Alumina plates can also be employed. chromatographyonline.comresearchgate.net |
| Mobile Phase | A mixture of a nonpolar and a polar solvent is typical. Examples include n-hexane:acetone (9:1, v/v) or dichloromethane:hexane (1:1, v/v). nih.govillinois.edu The polarity of the mobile phase is adjusted to achieve optimal separation. |
| Visualization | UV Light: Non-destructive method for UV-active compounds. nih.govresearchgate.netIodine Vapor: General, non-specific method. nih.govresearchgate.netPotassium Permanganate: For compounds susceptible to oxidation. youtube.comunichim.itMolybdate Reagent: Specific for phosphorus-containing compounds. nih.gov |
| Analysis | The Retention Factor (Rf) is calculated for each separated spot to aid in identification. |
Radioisotope Tracing Techniques (e.g., ¹⁴C-labeled compounds) for Environmental Fate Studies
Radioisotope tracing is a powerful technique for elucidating the environmental fate of this compound. By labeling the molecule with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can track its movement, degradation, and transformation in complex environmental systems like soil and water. ibacon.com These studies are essential for understanding the persistence, mobility, and potential for accumulation of the compound and its metabolites in the environment.
In a typical environmental fate study using ¹⁴C-labeled N-(n-butyl)thiophosphoric triamide (NBPT), the labeled compound is applied to soil or water-sediment systems under controlled laboratory conditions. Over time, samples are collected and analyzed to determine the distribution of radioactivity among the parent compound, its metabolites, and mineralized products like ¹⁴CO₂.
Studies have shown that a major degradation pathway for NBPT in soil is its oxidation to N-(n-butyl)phosphoric triamide (NBPTO). iitg.ac.in The rate of this degradation is influenced by soil properties, particularly pH, with faster degradation observed in acidic soils. libretexts.orglibretexts.org A significant portion of the applied ¹⁴C can become incorporated into the soil matrix as bound residues, which are non-extractable.
The following table presents hypothetical data from a laboratory soil metabolism study with ¹⁴C-labeled this compound, illustrating the distribution of radioactivity over time.
| Time (Days) | ¹⁴C-Phosphorothioic triamide (% of Applied Radioactivity) | ¹⁴C-Metabolite (e.g., NBPTO) (% of Applied Radioactivity) | ¹⁴C-Bound Residues (% of Applied Radioactivity) | ¹⁴CO₂ (% of Applied Radioactivity) | Total ¹⁴C Recovered (%) |
| 0 | 98.5 | < 0.1 | 1.0 | < 0.1 | 99.5 |
| 7 | 45.2 | 35.8 | 10.5 | 2.1 | 93.6 |
| 14 | 20.1 | 48.3 | 18.2 | 5.4 | 92.0 |
| 30 | 5.6 | 30.1 | 35.7 | 15.8 | 87.2 |
| 60 | 1.2 | 10.5 | 45.3 | 28.1 | 85.1 |
| 90 | < 0.5 | 2.1 | 48.9 | 33.5 | 85.0 |
This data illustrates the gradual degradation of the parent compound, the formation and subsequent decline of a major metabolite, the increase in bound residues, and the mineralization to carbon dioxide. Such detailed information is critical for environmental risk assessments.
Q & A
Q. What are the standard protocols for synthesizing phosphorothioic triamide in laboratory settings?
this compound is typically synthesized via phosphitylation reactions. A common method involves reacting thiophosphoryl chloride with n-butylamine under controlled anhydrous conditions. Post-synthesis, purification is achieved using column chromatography (silica gel) or recrystallization from ethanol. Key parameters include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and optimizing molar ratios of reactants to maximize yield (typically 60-75%). Analytical validation via HPLC (C18 column, methanol/water mobile phase) and ³¹P NMR (δ ~45-50 ppm) ensures product integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 0.8–1.5 ppm for butyl chain protons) and ³¹P NMR confirm molecular structure.
- Mass Spectrometry (MS): ESI-MS (negative mode) detects [M-H]⁻ ions at m/z 166.2.
- High-Performance Liquid Chromatography (HPLC): Purity ≥98% is verified using a reverse-phase column (detection at 210 nm).
- Melting Point Analysis: Consistent melting range (58–60°C) indicates crystalline purity .
Q. How do researchers determine optimal storage conditions for this compound to maintain stability?
Stability is highly sensitive to light, temperature, and humidity. Recommended protocols include:
Regular stability testing via TGA (thermal gravimetric analysis) and HPLC monitors degradation products like thiourea derivatives.
Advanced Research Questions
Q. What experimental approaches are used to investigate this compound’s mechanism as a urease inhibitor in soil systems?
- Soil Incubation Studies: Treat urea-amended soil samples with this compound (0.1–1.0% w/w). Measure NH₃ volatilization using acid traps (e.g., boric acid) and quantify via titration or colorimetric assays (e.g., Nessler’s reagent) .
- Enzyme Kinetics: Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ) by monitoring urease activity (pH 7.0, 25°C). Competitive inhibition is confirmed via Lineweaver-Burk plots .
- Molecular Dynamics Simulations: Model interactions between this compound and urease active sites (e.g., Klebsiella sp.) to identify binding residues (e.g., His⁵⁹², Asp⁶⁰⁴) .
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy under varying environmental conditions?
Discrepancies in inhibition efficiency (e.g., 40–90% NH₃ reduction) often arise from soil pH, organic matter content, or microbial activity. Methodological solutions include:
- Controlled Variable Testing: Design experiments isolating pH (5.0–8.0), temperature (15–35°C), and soil type (sandy vs. clay).
- Meta-Analysis: Use statistical tools (e.g., ANOVA, random-effects models) to aggregate data from multiple studies and identify confounding factors .
- Isotopic Labeling: Track ¹⁵N-urea to differentiate between NH₃ volatilization and nitrification pathways .
Q. What methodologies are recommended for quantifying this compound’s interaction with organic matter in agricultural soils?
- Solid-Phase Extraction (SPE): Extract this compound from soil using acetonitrile:water (80:20), followed by LC-MS/MS quantification (LOQ: 0.05 µg/g) .
- Adsorption Isotherms: Apply Freundlich or Langmuir models to soil samples to calculate adsorption coefficients (Kₐd). Higher organic carbon content correlates with increased binding .
- Microbial Community Analysis: Use 16S rRNA sequencing to assess shifts in urease-producing bacteria (e.g., Pseudomonas) after inhibitor application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
